molecular formula C18H16N6O3 B2560662 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034271-44-6

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2560662
CAS No.: 2034271-44-6
M. Wt: 364.365
InChI Key: SEWKEBULXDCNTN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a pyrido-pyrimidine structure with an indazole moiety, providing unique chemical and biological properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrido[2,3-d]pyrimidine scaffold, followed by the attachment of the ethyl group and the 1-methyl-1H-indazole-3-carboxamide moiety. Each step requires specific reagents and conditions, such as the use of suitable solvents (e.g., dimethylformamide), catalysts (e.g., palladium), and controlled temperature and pressure.

  • Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis processes, leveraging automated systems for efficient and consistent output. Key steps include bulk chemical reactions, purification through chromatography, and quality control through spectroscopic analysis (e.g., NMR, IR).

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, typically forming more oxidized derivatives.

    • Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    • Substitution: Various functional groups can be introduced through substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    • Substitution: Halogenation agents or nucleophiles can be used in substitution reactions.

  • Major Products: Major products depend on the specific reaction, but can include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is used extensively in research for its potential pharmacological properties. In chemistry , it serves as a model compound for studying reaction mechanisms and synthetic methodologies. In biology , it's investigated for its interactions with biomolecules, potentially influencing DNA or protein functions. In medicine , it holds promise for developing new therapeutic agents, particularly in areas like cancer treatment or antimicrobial applications. In industry , it might be utilized in the development of advanced materials or chemical sensors.

Mechanism of Action

The mechanism of action for this compound is often tied to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to a cascade of biological effects. The precise molecular pathways involved can vary but typically involve binding to active sites or altering the function of key biomolecules.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide stands out due to its unique combination of structural features Similar compounds might include other indazole derivatives or pyrido[2,3-d]pyrimidine compounds, each with varying biological and chemical properties

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-23-13-7-3-2-5-11(13)14(22-23)16(25)20-9-10-24-17(26)12-6-4-8-19-15(12)21-18(24)27/h2-8H,9-10H2,1H3,(H,20,25)(H,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWKEBULXDCNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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